3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744372
InChI: InChI=1S/C10H11F3N2/c11-10(12,13)9-7(3-1-6-15-9)8-4-2-5-14-8/h1,3,6,8,14H,2,4-5H2/t8-/m0/s1
SMILES:
Molecular Formula: C10H11F3N2
Molecular Weight: 216.20 g/mol

3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC15744372

Molecular Formula: C10H11F3N2

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine -

Specification

Molecular Formula C10H11F3N2
Molecular Weight 216.20 g/mol
IUPAC Name 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C10H11F3N2/c11-10(12,13)9-7(3-1-6-15-9)8-4-2-5-14-8/h1,3,6,8,14H,2,4-5H2/t8-/m0/s1
Standard InChI Key VYIOPASXUJQCER-QMMMGPOBSA-N
Isomeric SMILES C1C[C@H](NC1)C2=C(N=CC=C2)C(F)(F)F
Canonical SMILES C1CC(NC1)C2=C(N=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine features a pyridine ring substituted at the 2-position with a trifluoromethyl group (-CF₃) and at the 3-position with a (2S)-pyrrolidin-2-yl moiety. This arrangement introduces both steric and electronic effects that influence reactivity and biological interactions. The stereochemistry at the pyrrolidine's chiral center (2S) further modulates molecular recognition processes, such as enzyme-substrate binding .

Key Structural Parameters:

  • Molecular Formula: C₁₁H₁₂F₃N₂

  • Molecular Weight: 244.23 g/mol

  • Stereochemistry: The (2S) configuration of the pyrrolidine ring imposes spatial constraints that enhance selectivity in binding interactions .

  • Bond Angles and Distances: Crystallographic studies of related TFMP derivatives reveal that the pyridine ring maintains near-planarity, with bond lengths consistent with aromatic conjugation (C-C: ~1.39 Å, C-N: ~1.34 Å) . The trifluoromethyl group adopts a trigonal planar geometry, contributing to increased lipophilicity .

Synthesis Pathways and Reaction Mechanisms

The synthesis of TFMP derivatives typically involves halogenation and fluorination steps, as exemplified by industrial routes to agrochemicals like fluazifop-butyl . For 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, a plausible synthetic strategy could involve:

  • Nucleophilic Substitution: Reacting 2-chloro-3-(trifluoromethyl)pyridine with (2S)-pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Catalytic Hydrogenation: Reducing a pre-functionalized pyridine precursor in the presence of a chiral catalyst to establish the (2S) configuration .

Comparative Yields of TFMP Derivatives:

Reaction StepTypical Yield (%)Conditions
Chlorination of Pyridine85–92Cl₂, FeCl₃, 80°C
Fluorination with HF70–78Vapor-phase, 200–250°C
Pyrrolidine Coupling60–65K₂CO₃, DMF, 120°C

These methods prioritize regioselectivity and enantiomeric purity, critical for pharmaceutical applications .

Industrial and Research Applications

Agrochemical Development

Over 20 TFMP-based agrochemicals have been commercialized, including fungicides and herbicides . The compound’s structural features suggest potential as a lead molecule for crop protection agents.

Pharmaceutical Chemistry

Five TFMP-containing drugs have received regulatory approval, primarily in oncology and neurology . The pyrrolidine moiety in 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine could improve blood-brain barrier penetration, a desirable trait for central nervous system (CNS) therapeutics.

Crystallographic and Computational Insights

X-ray diffraction studies of related compounds, such as 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium, reveal key structural motifs :

  • Pyrrolidine-Pyridine Dihedral Angle: ~65°, influencing molecular packing and hydrogen-bonding networks .

  • Chiral Center Stability: Protonation at the pyrrolidine nitrogen stabilizes the (2S) configuration, critical for enantioselective synthesis .

Challenges and Future Directions

Despite its promise, several hurdles must be addressed:

  • Synthetic Complexity: Enantiocontrol during pyrrolidine coupling remains technically demanding.

  • Toxicity Profiling: Fluorinated compounds often exhibit idiosyncratic toxicity, necessitating rigorous safety evaluations.

Future research should prioritize catalytic asymmetric synthesis and in vivo efficacy studies to unlock the compound’s full potential.

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